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Compound of Interest

Compound Name: 2-Phenylpropyl tosylate

Cat. No.: B15315316

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental data for 2-phenylpropyl p-toluenesulfonate is not readily
available in public databases. The information presented in this guide is based on the well-
established chemical properties of analogous tosylate compounds and general principles of
organic chemistry. All quantitative data should be considered as estimations and require
experimental validation.

Introduction

2-Phenylpropyl p-toluenesulfonate, also known as 2-phenylpropyl tosylate, is an organic
compound that belongs to the sulfonate ester family. Tosylates are widely utilized in organic
synthesis as versatile intermediates, primarily due to the exceptional leaving group ability of the
tosylate anion. The p-toluenesulfonate group is a derivative of p-toluenesulfonic acid. The
transformation of an alcohol into a tosylate is a crucial step in many synthetic routes, as it
converts a poor leaving group (hydroxyl) into an excellent one, facilitating nucleophilic
substitution and elimination reactions. This guide provides an in-depth overview of the
presumed chemical properties, synthesis, and reactivity of 2-phenylpropyl tosylate, drawing
upon data from closely related analogs.

Chemical Identity and Physicochemical Properties

Based on its structure, the chemical identifiers for 2-phenylpropyl p-toluenesulfonate can be
predicted.
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Table 1: Chemical Identifiers for 2-Phenylpropyl! p-toluenesulfonate

Identifier Value

IUPAC Name 2-phenylpropyl 4-methylbenzenesulfonate
Molecular Formula C16H1803S

Molecular Weight 290.38 g/mol

Canonical SMILES

CC(Cclcceecl)OS(=0)(=0)c2ccec(C)ec2

InChl=1S/c16h1803s/c1-12(11-13-7-5-4-6-8-

InChl 13)20-21(18,19)15-9-10-14(2)16-15/h4-
10,12,16H,11H2,1-3H3
Predicted: BFPVWXQRNXQZSI-
InChlKey
UHFFFAOYSA-N
CAS Number Not found

The physical properties of 2-phenylpropyl tosylate are not explicitly documented. However,

by examining related compounds, we can estimate its key characteristics.

Table 2: Estimated Physicochemical Properties of 2-Phenylpropyl! p-toluenesulfonate
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Property Estimated Value/Characteristic

Appearance White to off-white solid or colorless oil

Expected to be in a similar range to other alkyl
tosylates of comparable molecular weight. For
example, propyl p-toluenesulfonate has a
Melting Point melting point of <-20 °C[1]. Phenyl p-
toluenesulfonate has a melting point of 96 °C[2].
Given the structure, it is likely a low-melting

solid or an oil at room temperature.

High boiling point, likely decomposes upon

distillation at atmospheric pressure. Propyl p-

Boiling Point N ]
toluenesulfonate has a boiling point of 320.8 °C
at 760 mmHg[1].

Expected to be slightly denser than water, in the
) range of 1.1 - 1.2 g/cm3. Propyl p-

Density .
toluenesulfonate has a density of 1.146
g/cm3[1].

Generally insoluble in water. Soluble in a wide
o range of organic solvents such as diethyl ether,
Solubility

dichloromethane, chloroform, ethyl acetate, and

acetone.

Reactivity and Synthetic Applications

The primary utility of 2-phenylpropyl tosylate in organic synthesis stems from the fact that the
tosylate group is an excellent leaving group. The stability of the resulting tosylate anion is due
to resonance delocalization of the negative charge over the three oxygen atoms and the
benzene ring.

Nucleophilic Substitution Reactions

2-Phenylpropyl tosylate is an excellent substrate for Sn2 reactions. A wide variety of
nucleophiles can displace the tosylate group, leading to the formation of a new C-Nu bond. The
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reaction proceeds with inversion of stereochemistry if the carbon atom bearing the tosylate
group is a stereocenter.

General Reaction Scheme:

Where Nu~ can be a variety of nucleophiles such as halides (Cl—, Br—, I7), cyanide (CN™),
azide (Ns™), alkoxides (RO~), and many others.

Elimination Reactions

When treated with a strong, non-nucleophilic base, 2-phenylpropyl tosylate can undergo E2
elimination to form alkenes. The regioselectivity of the elimination (Zaitsev vs. Hofmann
product) will depend on the steric bulk of the base and the substrate.

General Reaction Scheme:

Experimental Protocols
Synthesis of 2-Phenylpropyl p-toluenesulfonate

The following is a general procedure for the synthesis of an alkyl tosylate from the
corresponding alcohol. This protocol can be adapted for the synthesis of 2-phenylpropyl
tosylate from 2-phenyl-1-propanol.

Materials:

2-Phenyl-1-propanol

e p-Toluenesulfonyl chloride (TsClI)

e Pyridine (anhydrous)

e Dichloromethane (DCM, anhydrous)

 Hydrochloric acid (1 M)

e Saturated sodium bicarbonate solution

e Brine (saturated NaCl solution)
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e Anhydrous magnesium sulfate (MgSQa) or sodium sulfate (Na2S0Oa4)

¢ Round-bottom flask

o Magnetic stirrer

e |ce bath

e Separatory funnel

e Rotary evaporator

Procedure:

e Dissolve 2-phenyl-1-propanol (1 equivalent) in anhydrous dichloromethane in a round-
bottom flask under a nitrogen or argon atmosphere.

e Cool the solution to 0 °C using an ice bath.

e Add anhydrous pyridine (1.5 - 2 equivalents) to the solution with stirring.

o Slowly add p-toluenesulfonyl chloride (1.1 - 1.2 equivalents) portion-wise, ensuring the
temperature remains below 5 °C.

 After the addition is complete, allow the reaction mixture to stir at O °C for 1-2 hours, and
then let it warm to room temperature and stir for an additional 12-24 hours, or until TLC
analysis indicates the consumption of the starting alcohol.

e Quench the reaction by slowly adding cold 1 M HCI to neutralize the excess pyridine.

o Transfer the mixture to a separatory funnel and separate the organic layer.

o Wash the organic layer sequentially with 1 M HCI, saturated sodium bicarbonate solution,
and brine.

o Dry the organic layer over anhydrous MgSOa4 or Na2SOQa, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator.
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e The crude product can be purified by column chromatography on silica gel or by
recrystallization if it is a solid.

Nucleophilic Substitution with Azide

The following is a general procedure for an Sn2 reaction using an alkyl tosylate.

Materials:

2-Phenylpropyl p-toluenesulfonate

e Sodium azide (NaNs)

o Dimethylformamide (DMF, anhydrous)
 Diethyl ether

o Water

» Round-bottom flask

o Magnetic stirrer

» Heating mantle with temperature control
e Separatory funnel

» Rotary evaporator

Procedure:

» Dissolve 2-phenylpropyl p-toluenesulfonate (1 equivalent) in anhydrous DMF in a round-
bottom flask.

e Add sodium azide (1.5 - 2 equivalents) to the solution.

e Heat the reaction mixture to 60-80 °C and stir for several hours, monitoring the reaction
progress by TLC.
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 After the reaction is complete, cool the mixture to room temperature and pour it into a
separatory funnel containing water and diethyl ether.

o Extract the aqueous layer with diethyl ether (3 x volumes).

o Combine the organic layers and wash them with water and then brine to remove residual
DMF.

e Dry the organic layer over anhydrous MgSOa or Na2SOa, filter, and concentrate the solvent
under reduced pressure.

e The resulting 2-azido-1-phenylpropane can be purified by column chromatography.

Spectroscopic Data

Specific spectroscopic data for 2-phenylpropyl p-toluenesulfonate is not available. The
following table presents the expected characteristic signals based on the structure and data
from analogous compounds.

Table 3: Predicted Spectroscopic Data for 2-Phenylpropyl! p-toluenesulfonate
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Spectrum

Characteristic Signals

1H NMR

* ~7.8-7.9 ppm (d, 2H): Aromatic protons on the
tosyl group ortho to the sulfonyl group. * ~7.2-
7.4 ppm (m, 7H): Aromatic protons on the
phenyl ring and the tosyl group meta to the
sulfonyl group. * ~4.5-5.0 ppm (m, 1H): Methine
proton (CH) attached to the oxygen of the
tosylate. * ~2.8-3.2 ppm (m, 2H): Methylene
protons (CHz) of the propyl chain. * ~2.4 ppm (s,
3H): Methyl protons of the tosyl group. * ~1.2-
1.4 ppm (d, 3H): Methyl protons of the propyl
chain.

13C NMR

* ~145 ppm: Quaternary carbon of the tosyl
group attached to the methyl group. * ~135-140
ppm: Quaternary carbon of the phenyl group
and the quaternary carbon of the tosyl group
attached to the sulfur. * ~127-130 ppm: Aromatic
CH carbons of both the phenyl and tosyl rings. *
~75-85 ppm: Methine carbon (CH) attached to
the oxygen of the tosylate. * ~40-45 ppm:
Methylene carbon (CH2) of the propyl chain. *
~21 ppm: Methyl carbon of the tosyl group. *
~20 ppm: Methyl carbon of the propy! chain.

IR (cm™1)

* ~3030-3100: Aromatic C-H stretch. * ~2850-
2960: Aliphatic C-H stretch. * ~1595, 1495,
1450: Aromatic C=C stretch. * ~1360-1380
(strong): Asymmetric S=0 stretch of the
sulfonate. * ~1170-1190 (strong): Symmetric
S=0 stretch of the sulfonate. * ~900-1000: S-O-
C stretch.

Mass Spec.

* Molecular lon (M*): m/z = 290. * Key
Fragments: m/z = 155 (tosyl cation), m/z = 135

(phenylpropyl cation), m/z = 91 (tropylium ion).
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Mandatory Visualizations
Synthesis of 2-Phenylpropyl Tosylate

Reactants

2-Phenyl-1-propanol G-Toluenesulfonyl Chlorida Pyridine

Base/Solvent

Tosyl Protection

Product

y

[Z-Phenylpropyl Tosylate)

Click to download full resolution via product page

Caption: General synthesis of 2-Phenylpropyl Tosylate.
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Nucleophilic Substitution (Sn2) Workflow

Start: . N . .
2-Phenylpropyl Tosylate Nucleophile (e.g., CN—, N3, RO~) Aprotic Polar Solvent (e.g., DMF, Acetone)

facilitates

Click to download full resolution via product page

Caption: Workflow of a typical Sn2 reaction.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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